molecular formula C18H29NO3 B12787289 3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol CAS No. 59304-64-2

3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol

Cat. No.: B12787289
CAS No.: 59304-64-2
M. Wt: 307.4 g/mol
InChI Key: XYEMAWINWUXDNL-UHFFFAOYSA-N
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Description

3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol is a complex organic compound belonging to the class of pyrano[3,2-c]pyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate aldehydes with active methylene compounds, followed by cyclization reactions. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with benzoylacetonitrile in the presence of a base can lead to the formation of the desired pyrano[3,2-c]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Pyrano[2,3-b]quinoline derivatives
  • Benzo[h]pyrano[2,3-b]quinoline derivatives
  • 4-Hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-dione

Uniqueness

3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl, methyl, and pentyl groups contribute to its lipophilicity and potential interactions with biological targets, distinguishing it from other similar compounds .

Properties

CAS No.

59304-64-2

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

3-butyl-2-hydroxy-7-methyl-4-pentyl-2,3,4,6-tetrahydropyrano[3,2-c]pyridin-5-one

InChI

InChI=1S/C18H29NO3/c1-4-6-8-10-13-14(9-7-5-2)18(21)22-15-11-12(3)19-17(20)16(13)15/h11,13-14,18,21H,4-10H2,1-3H3,(H,19,20)

InChI Key

XYEMAWINWUXDNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(C(OC2=C1C(=O)NC(=C2)C)O)CCCC

Origin of Product

United States

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